1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
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Overview
Description
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a combination of benzodioxine, sulfonyl, tetrazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Synthesis of the tetrazole ring, often through cycloaddition reactions.
- Coupling of the tetrazole and benzodioxine derivatives with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzodioxine ring.
Reduction: Reduction of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methylpiperazine: Lacks the tetrazole moiety.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-phenylpiperazine: Lacks the tetrazole moiety but has a phenyl group.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1H-tetrazol-5-yl)methylpiperazine: Similar but with different substitution patterns.
Uniqueness
The presence of both the tetrazole and benzodioxine moieties in 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine may confer unique biological activities or chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-31(28,17-6-7-18-19(14-17)30-13-12-29-18)25-10-8-24(9-11-25)15-20-21-22-23-26(20)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPVKJBERLVIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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